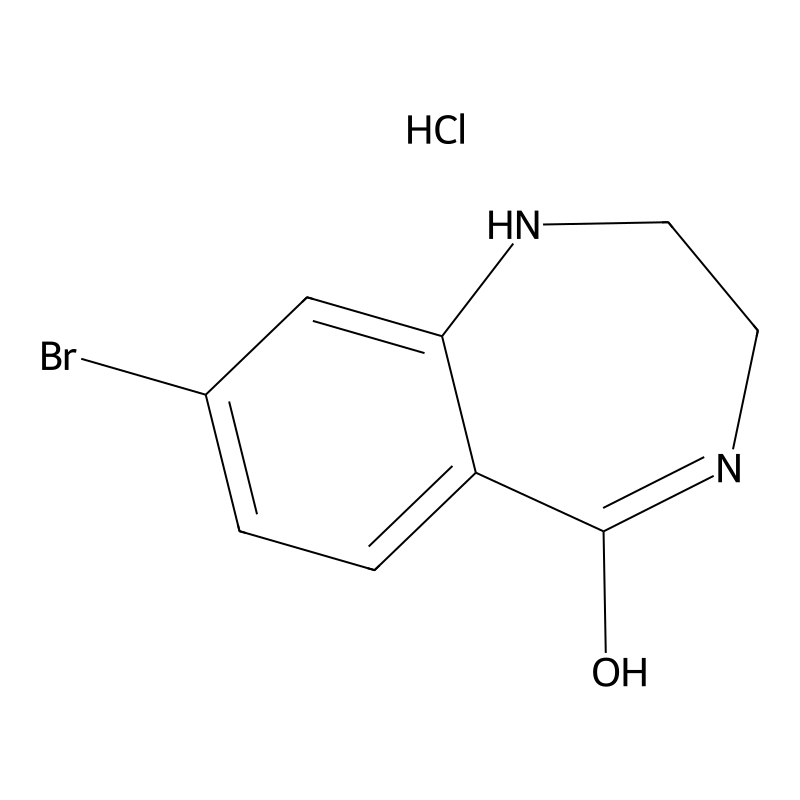

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application Summary

AT21570 has shown promising anti-tumor activity. It belongs to the class of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives. These compounds were designed and synthesized with the goal of inhibiting cancer cell proliferation and metastasis . Specifically, AT21570 has been evaluated for its antiproliferative effects against several cancer cell lines.

Results and Outcomes

Antiproliferative Activity: AT21570 exhibited moderate to excellent antiproliferative activity against cancer cells.

Cell Line Sensitivity: AT21570 was more potent against the A549 cell line compared to the other three cell lines.

Sulfonyl Group Impact: Compounds bearing sulfonyl groups showed significant antiproliferative activity, with compound 4c being the most effective (IC50 values13.71–14.77 μM).

Alkyl and Arylated Alkyl Groups: Compounds with alkyl, phenyl, and arylated alkyl groups also demonstrated good antiproliferative activity.

Conclusion

AT21570, with its unique chemical structure, holds promise as a potential anti-cancer agentResearchers continue to investigate compounds like AT21570 to combat malignant tumors and improve human health .

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one; hydrochloride is a chemical compound belonging to the benzodiazepine family, which is characterized by its bicyclic structure containing a benzene ring fused to a diazepine ring. This compound features a bromine atom at the 8-position of the benzodiazepine structure and is typically encountered in its hydrochloride salt form. The molecular formula for this compound is with a molecular weight of approximately 241.09 g/mol .

The synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one generally involves several steps that may include cyclization reactions and substitutions. For instance, the compound can be synthesized from appropriate precursors through reactions that involve the introduction of the bromine atom and subsequent formation of the bicyclic structure. Specific methods may utilize various acids and solvents to facilitate cyclization and purification processes .

The synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one can be achieved through several methods:

- Cyclization Reactions: Involves forming the benzodiazepine core from simpler precursors.

- Bromination: Introduction of the bromine atom at the 8-position can be accomplished through electrophilic aromatic substitution or other bromination techniques.

- Salt Formation: The hydrochloride form is typically produced by neutralizing the base form with hydrochloric acid.

These methods may vary based on the desired yield and purity of the final product .

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one has potential applications in medicinal chemistry and pharmacology. Its derivatives may serve as leads for developing new anxiolytic or anticonvulsant medications. Additionally, its unique structural features may allow for specific interactions with biological targets that could be exploited in drug design .

Studies on interaction profiles are crucial for understanding how 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one interacts with various receptors and enzymes. Research indicates that benzodiazepines generally enhance GABAergic transmission; thus, investigating this compound's binding affinity and efficacy at GABA receptors would provide insights into its pharmacological potential .

Several compounds share structural similarities with 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | Bromination at position 7 | Different pharmacological profile |

| 8-Chloro-1,2,3,4-tetrahydro-1H-1,4-benzodiazepin | Chlorine substitution instead of bromine | Potentially different receptor interactions |

| 8-Methyl-1,2,3,4-tetrahydro-1H-benzodiazepin | Methyl group at position 8 | Altered lipophilicity and bioavailability |

These compounds demonstrate variations in their halogenation patterns or additional substituents that may influence their biological activity and pharmacokinetic properties .

The 8-bromo substitution pattern in 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride represents a significant departure from the classical benzodiazepine structure-activity relationship paradigms. Unlike the well-established requirement for electron-withdrawing substituents at position 7, which is considered essential for benzodiazepine activity [1] [2], the 8-position substitution presents unique pharmacological implications.

Research demonstrates that electron-attracting substituents such as chlorine, fluorine, bromine, and nitro groups at position 7 are required for activity, with more electron-attracting substituents leading to more potent activity [1] [2]. However, the 8-position has traditionally been considered optimal when unsubstituted, as positions 6, 8, and 9 should not be substituted for optimal activity [1] [2]. The presence of bromine at position 8 in this compound therefore represents an unconventional substitution pattern that warrants detailed investigation.

The 8-bromo substitution differs significantly from the established 7-position halogenation effects. Studies of 7-bromo-2,3,4,5-tetrahydro-1H-benzo[e] [4]diazepine have shown high affinity for benzodiazepine receptors and demonstrated anticonvulsant and muscle relaxant properties . The displacement of this preference to position 8 fundamentally alters the electronic distribution within the benzodiazepine core structure.

Bromine's electron-withdrawing properties at position 8 may enhance metabolic stability compared to methyl or chloro analogs through altered electronic effects . The electron-withdrawing bromine at position 8 may enhance metabolic stability compared to other substituents due to its unique positioning relative to the diazepine ring system . This positioning influences both the electron density distribution and the conformational flexibility of the seven-membered ring.

The significance of the 8-bromo pattern extends to its potential selectivity profile. Research indicates that 8-substituted benzodiazepine derivatives have been established as critical for inhibitory activity in certain enzyme systems [5] [6], suggesting that position 8 modifications may confer unique binding characteristics not observed with traditional 7-substituted analogs.

Role of the Tetrahydro Structure in Receptor Interactions

The tetrahydro configuration of the diazepine ring in 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride fundamentally influences its receptor interaction profile compared to classical benzodiazepines. This tetrahydro configuration reduces aromaticity compared to fully unsaturated benzodiazepines [4], leading to altered conformational flexibility and binding dynamics.

The tetrahydro structure allows for enhanced conformational flexibility compared to dihydro or ketone-containing analogs . This flexibility is crucial for receptor binding, as the conformational constraint imposed by the seven-membered ring positions the key acidic and basic groups in the proper spatial relationship [7]. The saturated nature of the diazepine ring permits greater conformational adaptation within the benzodiazepine binding site.

Research demonstrates that 2,3,4,5-tetrahydro-1H-benzo[B] [4]diazepine enhances GABAergic activity by binding to the GABA-A receptor at a site distinct from the GABA binding site, increasing the frequency of chloride channel opening events . The tetrahydro configuration facilitates this interaction through enhanced receptor flexibility that allows tolerance for sterically demanding reagents .

The diazepine ring's flexibility allows tolerance for sterically demanding reagents while maintaining binding affinity . This characteristic is particularly important for the 8-bromo substituted compound, as the bulky bromine substituent requires conformational accommodation that is facilitated by the tetrahydro structure.

The tetrahydro configuration also influences the compound's pharmacokinetic properties. Benzodiazepines with tetrahydro configurations are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine . The reduced aromaticity of the tetrahydro system may also affect the compound's interaction with cytochrome P450 enzymes, potentially altering its metabolic profile compared to classical benzodiazepines.

Molecular modeling studies reveal that the tetrahydro configuration adopts specific conformational preferences that influence receptor binding, with the bent boat-like conformation of the diazepine ring containing two possible isoenergetic conformers that are mirror images of one another [9]. These conformational dynamics are essential for understanding the compound's binding mode and efficacy.

Comparative SAR with Related Brominated 1,4-Benzodiazepine Derivatives

The structure-activity relationship of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride can be better understood through comparison with related brominated benzodiazepine derivatives. The most relevant comparisons include bromazepam, bromazolam, and other brominated tetrahydro analogs.

Bromazolam, a brominated derivative of alprazolam, emerged on the illicit drug market and is the bromo instead of chloro analogue of alprazolam [10]. This compound demonstrates binding affinity of 2.81 nanomolar at the α1 subtype, 0.69 nanomolar at α2 and 0.62 nanomolar at α5 [10], indicating high potency across multiple GABA-A receptor subtypes. The structural similarity to our target compound, particularly the presence of bromine substitution, provides insight into the effects of halogen positioning.

In contrast to position 8 substitution, 7-bromo-2,3,4,5-tetrahydro-1H-benzo[e] [4]diazepine shows high affinity for benzodiazepine receptors and demonstrates anticonvulsant and muscle relaxant properties . The bromine atom at position 7 undergoes nucleophilic substitution under specific conditions with near-quantitative yield in piperidine reactions , indicating the reactivity differences between position 7 and 8 substitutions.

5-thienyl and 5-furyl substituted benzodiazepines were synthesized and evaluated for their affinity at the benzodiazepine receptors, with 5-(2'-thienyl) benzodiazepines showing high affinity and anticonvulsant and muscle relaxant properties [11]. When a bromine atom was substituted at position 4', the compound was less active [11], demonstrating the position-dependent nature of bromine effects.

The comparative analysis reveals distinct patterns:

Position-dependent activity: The 5-(3'-thienyl) and 5-(2'-furyl) were less potent than 5-(2'-thienyl) derivatives, and 2'-halo substituted phenyl was more potent than 2'-thienyl and 2'-furfuryl compounds [11]. This indicates that bromine positioning significantly affects binding affinity and functional activity.

Receptor subtype selectivity: Different brominated derivatives show varying selectivity profiles. Four different series of 5-aryl-imidazo [2,1-c] [4] benzodiazepine were found to be inactive at the central benzodiazepine receptors but active at peripheral receptors [11], suggesting that structural modifications can shift receptor selectivity.

Metabolic considerations: Bromine's electron-withdrawing properties may enhance metabolic stability compared to methyl or chloro analogs across different positional isomers . The 8-position substitution may confer unique metabolic advantages compared to the more commonly studied 7-position analogs.

Substituent Effects on Molecular Activity

The substituent effects in 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride result from complex interactions between electronic, steric, and conformational factors. The bromine substituent at position 8 exerts multiple effects that collectively influence the compound's pharmacological profile.

Electronic effects dominate the substituent influence pattern. The presence of electron-attracting substituents (Cl, F, Br, NO2) at various positions is required for activity, with more electron-attracting substituents leading to more potent activity [2]. Bromine, as a moderately electron-withdrawing halogen, contributes to the electron deficiency of the aromatic system, potentially enhancing receptor binding through improved electrostatic complementarity.

Inductive effects of the 8-bromo substituent differ from classical 7-position substitutions. Research demonstrates that inductive effects generally diminish in intensity as the distance between the substituent and the reaction site increases [12], suggesting that the 8-position bromine may have reduced direct electronic influence on the critical N1 and C2 positions compared to 7-position substitutions.

Resonance effects are limited for the 8-bromo substituent due to its meta-like relationship to the carbonyl group. The transmission of substituent effects through resonance or inductive mechanisms depends on the molecular framework and the nature of the substituent [12]. The 8-position bromine primarily operates through inductive withdrawal rather than direct resonance with the carbonyl system.

Steric effects become particularly important for the 8-bromo substitution. The directionality of substituents has significant effects on activity, and bulky substituents can either enhance or diminish binding depending on their spatial orientation [7]. The bromine atom's van der Waals radius (1.85 Å) introduces moderate steric bulk that may influence the compound's binding orientation within the receptor pocket.

Conformational effects result from the interplay between the tetrahydro ring flexibility and the 8-bromo substitution. The conformational constraint imposed by the seven-membered ring positions key functional groups in proper spatial relationships [7], and the 8-bromo substituent may either enhance or restrict certain conformational states.

Hydrophobic interactions are enhanced by the bromine substituent. Studies indicate that hydrophobic substituents and lipophilic surface area are among the most important parameters defining biological activity [13]. The bromine atom contributes to the compound's lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Pharmacophore Mapping Studies

Pharmacophore mapping of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride reveals how the compound's structural features align with established benzodiazepine receptor binding requirements. The unified pharmacophore model consists of two hydrogen bond donating descriptors (H1 and H2), one hydrogen bond accepting descriptor (A2), and multiple lipophilic descriptors (L1, L2, L3) [14].

Critical pharmacophore elements in the target compound include:

H1 hydrogen donor site: Located at the N1-H region, this site is critical for positive allosteric modulation [14]. The tetrahydro structure maintains this interaction capability, allowing the compound to form essential hydrogen bonds with receptor residues.

H2 hydrogen donor site: Positioned in the C2 carbonyl vicinity, this descriptor is important for agonist activity [14]. The presence of the carbonyl group at position 5 in the target compound may influence this interaction pattern.

A2 hydrogen acceptor: The C2 carbonyl oxygen serves as a critical descriptor for inverse agonist activity [14]. In the target compound, the C5 carbonyl may fulfill this role, though with potentially altered geometric orientation.

L1 lipophilic region: The phenyl ring at C5 position provides essential hydrophobic contact [14]. The target compound lacks this classical phenyl substitution, potentially affecting this critical interaction.

L2 lipophilic region: Position 7 vicinity interactions are moderate in importance [14]. The 8-bromo substitution in the target compound may compensate for this interaction through shifted lipophilic contact patterns.

Unique mapping features of the 8-bromo compound include:

Modified lipophilic profile: The 8-bromo substitution creates altered hydrophobic interaction patterns compared to classical 7-substituted benzodiazepines. This may result in different binding modes rather than using a common binding mode [15], as observed with other structurally modified benzodiazepines.

Steric exclusion considerations: The positions 6, 8, and 9 area traditionally represents steric exclusion zones [14]. The 8-bromo substitution violates this conventional wisdom, suggesting either alternative binding modes or novel receptor interaction mechanisms.

Conformational flexibility advantages: The tetrahydro configuration provides enhanced molecular flexibility that may positively impact biological activity [13]. This flexibility allows the compound to adopt conformations that optimize pharmacophore element alignment despite unconventional substitution patterns.

Receptor subtype selectivity potential: Research indicates that different benzodiazepines bind with distinct binding modes to GABA-A receptors [15]. The unique 8-bromo tetrahydro structure may confer selectivity for specific receptor subtypes, particularly α5-containing receptors that show different binding requirements [16].

Salt Form Impact on Structural Dynamics

The hydrochloride salt formation significantly influences the structural dynamics and pharmacological properties of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one. Salt formation increases water solubility and decreases lipophilicity, as expected [17], with profound implications for the compound's behavior in biological systems.

Solubility enhancements represent the most dramatic effect of salt formation. Studies of related benzodiazepine hydrochloride salts demonstrate 13-fold improvement in water solubility compared to the free base [17]. This enhancement directly impacts dissolution rates and bioavailability, as the solubility and dissolution rates of basic drugs can be increased by forming a salt form [17].

Molecular dynamics changes occur through protonation effects. The chloride counterion from HCl provides better solubility than counterions from other acids [17]. In the target compound, salt formation occurs preferentially at the most basic nitrogen atom, likely N4 in the diazepine ring, based on NMR chemical shifts showing downfield shifts of protons near the nitrogen atom [17].

Conformational stability is enhanced in the salt form. The salt formation may influence the bent boat-like conformation of the diazepine ring, potentially stabilizing one conformer over another. This stabilization could affect the P (plus) or M (minus) conformer equilibrium that exists in benzodiazepine structures [9].

Crystal packing effects influence solid-state properties. Research demonstrates that salt formation results in more stable crystalline forms with reduced polymorphism [9]. This stability translates to improved shelf life and consistent formulation properties compared to the free base form.

Partition coefficient modifications significantly affect pharmacokinetic behavior. The log P value decreases substantially upon salt formation, indicating increased hydrophilic character [17]. For the 8-bromo compound, this shift may optimize the balance between aqueous solubility and membrane permeability required for optimal brain penetration.

pH-dependent behavior becomes crucial for the salt form. Benzodiazepine salts show pH-dependent solubility profiles, with maximum solubility typically occurring under acidic conditions. This pH sensitivity affects absorption characteristics and may influence the compound's behavior in different physiological compartments.

Hygroscopicity considerations affect storage and handling. The salt form typically exhibits moderate hygroscopicity, requiring appropriate storage conditions to maintain stability. This property must be balanced against the solubility advantages gained through salt formation.

Bioequivalence implications arise from the altered dissolution profile. The enhanced dissolution rate of the hydrochloride salt may lead to improved and more consistent bioavailability compared to the free base, potentially reducing inter-individual pharmacokinetic variability.

Formulation advantages include improved processing characteristics. The salt form typically demonstrates better flow properties, compressibility, and chemical stability during pharmaceutical manufacturing processes, facilitating consistent dosage form production.